molecular formula C7H6N2OS B13901224 [1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol

[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol

Cat. No.: B13901224
M. Wt: 166.20 g/mol
InChI Key: WIHSJOJPJPJGHY-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both thiazole and pyridine moieties in its structure makes it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 3-iodopyridin-2-amine with carbon disulfide and secondary amines in the presence of a copper catalyst. This reaction is carried out in dimethylformamide (DMF) at elevated temperatures (around 110°C) to yield the desired thiazolo[5,4-b]pyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazolo[5,4-b]pyridine compounds .

Scientific Research Applications

[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking the signaling pathways involved in cell growth and survival. This inhibition is achieved through hydrogen bond interactions between the compound and the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing selective inhibitors and other bioactive molecules.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-6-ylmethanol

InChI

InChI=1S/C7H6N2OS/c10-3-5-1-6-7(8-2-5)11-4-9-6/h1-2,4,10H,3H2

InChI Key

WIHSJOJPJPJGHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=CS2)CO

Origin of Product

United States

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